N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide
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Overview
Description
N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 2-chlorophenyl group and a naphthalen-1-yloxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide typically involves the reaction of 2-chlorophenylamine with 2-naphthalen-1-yloxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. This may involve the use of advanced purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide: can be compared with other acetamide derivatives such as N-(2-chlorophenyl)-acetamide and N-(2-naphthyl)-acetamide.
N-(2-chlorophenyl)-acetamide: This compound has a similar structure but lacks the naphthalen-1-yloxy group, which may result in different chemical and biological properties.
N-(2-naphthyl)-acetamide: This compound contains the naphthyl group but lacks the chlorophenyl group, leading to variations in its reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the 2-chlorophenyl and naphthalen-1-yloxy groups, which confer specific chemical and biological properties. This combination of functional groups allows for a wide range of applications and makes it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c19-15-9-3-4-10-16(15)20-18(21)12-22-17-11-5-7-13-6-1-2-8-14(13)17/h1-11H,12H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTMHROXOLFSCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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